Cas no 1054-89-3 (1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-)
1054-89-3 structure
Product Name:1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-
Numero CAS:1054-89-3
MF:C23H27N3O2
MW:377.479385614395
CID:143959
PubChem ID:98814
Update Time:2025-04-19
1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-
- 8-(4-oxo-4-phenylbutyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-benzoylpropyl)-1-phenyl-
- 8-(3-Benzoyl-1-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- 8-(3-Benzoylpropyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- 8-(4-oxo-4-phenyl-butyl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one
- 8-[(4-oxo-4-phenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- AC1L40FX
- BRN 0630773
- CTK4A3873
- NSC167756
- NSC 167756
- 1,3,8-TRIAZASPIRO(4.5)DECAN-4-ONE, 8-(4-OXO-4-PHENYLBUTYL)-1-PHENYL-
- UNII-VI98YE90U9
- 5-26-04-00108 (Beilstein Handbook Reference)
- 8-(4-oxo-4-phenyl-butyl)-4-phenyl-2,4,8-triazaspiro[4.5]decan-1-one
- 8-(4-Oxo-4-phenylbutyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- 1054-89-3
- NSC-167756
- VI98YE90U9
- SCHEMBL10735272
- DTXSID70147113
-
- Inchi: 1S/C23H27N3O2/c27-21(19-8-3-1-4-9-19)12-7-15-25-16-13-23(14-17-25)22(28)24-18-26(23)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,24,28)
- Chiave InChI: LAYJMFIIXJDEDW-UHFFFAOYSA-N
- Sorrisi: O=C1C2(CCN(CCCC(C3C=CC=CC=3)=O)CC2)N(C2C=CC=CC=2)CN1
Proprietà calcolate
- Massa esatta: 377.21051
- Massa monoisotopica: 377.210327
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 544
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 52.6
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 625.4°C at 760 mmHg
- Punto di infiammabilità: 332°C
- Indice di rifrazione: 1.636
- PSA: 52.65
- LogP: 3.40970
1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl- Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
1054-89-3 (1,3,8-Triazaspiro[4.5]decan-4-one,8-(4-oxo-4-phenylbutyl)-1-phenyl-) Prodotti correlati
- 749-02-0(Spiperone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso